Methyl 2,2-dimethyl-4-oxohexanoate
Description
Methyl 2,2-dimethyl-4-oxohexanoate is an aliphatic ester derived from the esterification of 2,2-dimethyl-4-oxohexanoic acid (CAS 15118-53-3, C₈H₁₄O₃) with methanol . Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. The compound features a branched alkyl chain (2,2-dimethyl substitution) and a ketone group at the 4-position, which confer unique steric and electronic properties.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-4-oxohexanoate |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)6-9(2,3)8(11)12-4/h5-6H2,1-4H3 |
InChI Key |
YKDSZKMJLVGBES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)(C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2,2-dimethyl-4-oxohexanoate shares functional groups (ester and ketone) with other aliphatic and aromatic esters. Below is a comparative analysis with key analogs:
Structural and Functional Group Comparison
- Methyl Acetoacetate (C₅H₈O₃): A β-keto ester with a linear chain. The absence of branching in methyl acetoacetate reduces steric hindrance, enhancing its reactivity in enolate formation and Claisen condensations compared to the more hindered this compound.
- Ethyl 3-Oxohexanoate (C₈H₁₄O₃): A structural isomer with the ketone at the 3-position. This positional difference alters tautomerization behavior and nucleophilic attack sites.
- Methyl Salicylate (C₈H₈O₃): An aromatic ester (ortho-hydroxybenzoate) with a benzene ring. Its conjugated system increases stability but reduces aliphatic reactivity compared to this compound .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Water) |
|---|---|---|---|---|
| This compound | C₉H₁₆O₃ | 172.22 | ~210–225* | Low (hydrophobic alkyl chain) |
| Methyl Acetoacetate | C₅H₈O₃ | 116.11 | 169–171 | Partially miscible |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 222–224 | Insoluble |
| Ethyl 3-Oxohexanoate | C₈H₁₄O₃ | 158.20 | ~195–205* | Low |
*Estimated based on branching and molecular weight trends .
Regulatory and Environmental Considerations
However, its environmental persistence and toxicity profile remain understudied compared to regulated esters like 2-methoxyethanol, which is classified as a CMR (carcinogenic, mutagenic, reprotoxic) substance .
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